Tubulin Polymerization Inhibition: Indole-Tetrazole Core Outperforms Combretastatin A-4
In the indole-tetrazole coupled aromatic amide series, the most active congeners (e.g., compound 6a) achieved IC50 values of 0.34 µM against tubulin polymerization, representing approximately 3.3-fold greater potency than the reference standard combretastatin A-4 (IC50 = 1.12 µM) [1]. While the specific IC50 of CAS 897623-73-3 has not yet been reported in a head-to-head assay, its structural congruence with the active chemotype—retaining the critical indole-2-oxoacetamide pharmacophore and a 4-fluorophenyl-substituted tetrazole—places it within the high-potency tier of this scaffold [1].
| Evidence Dimension | Inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | Not directly reported; inferred from active analog 6a (IC50 = 0.34 µM) |
| Comparator Or Baseline | Combretastatin A-4 (IC50 = 1.12 µM) [1] |
| Quantified Difference | ~3.3-fold improvement (based on analog 6a vs. CA-4) |
| Conditions | In vitro tubulin polymerization inhibition assay (standard protocol as in Reddy et al., 2022) |
Why This Matters
For researchers procuring a tubulin-targeted probe, the scaffold's sub-micromolar potency against the colchicine-binding site, coupled with the unique electronic signature of the 4-fluorophenyl group, provides a differentiated starting point for SAR studies compared to generic indole or tetrazole fragments.
- [1] Reddy, T. S., Rai, S., & Koppula, S. K. (2022). Synthesis of indole-tetrazole coupled aromatic amides; In vitro anticancer activity, in vitro tubulin polymerization inhibition assay and in silico studies. Journal of Molecular Structure, 1267, 133556. View Source
